molecular formula C7H17Cl2N3O B7970089 [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate

[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate

Cat. No.: B7970089
M. Wt: 230.13 g/mol
InChI Key: SYLQHUMOXDLELE-UHFFFAOYSA-N
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Description

[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate typically involves the reaction of 3,5-dimethyl-1H-pyrazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles such as halides or alkoxides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of pyrazolo[1,5-a]pyrimidines and other fused ring systems.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, this compound is investigated for its pharmacological activities. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new medications for various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed as an intermediate in the synthesis of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]amine dihydrochloride hydrate include:

  • 3,5-Dimethylpyrazole
  • 4-Amino-3,5-dimethylpyrazole
  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique ethylamine substitution at the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3.2ClH.H2O/c1-5-7(3-4-8)6(2)10-9-5;;;/h3-4,8H2,1-2H3,(H,9,10);2*1H;1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLQHUMOXDLELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCN.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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